![molecular formula C20H23N5O3 B2781305 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887457-30-9](/img/structure/B2781305.png)
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine derivative. Purines are important components in many biological systems, serving as the building blocks of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. Detailed structural analysis would require computational modeling or experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazo[2,1-f]purine core might be involved in various types of reactions, including nucleophilic substitutions or electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of a methoxy group might increase its solubility in organic solvents .Scientific Research Applications
Medicinal Chemistry: Antiviral Agents
This compound’s structural similarity to known purine derivatives suggests potential antiviral properties. Purine derivatives have been widely studied for their pharmacological activities, including antiviral effects . They are part of several antiviral drugs like acyclovir and abacavir, which are used to treat herpes and HIV, respectively. The compound could be synthesized and tested for efficacy against various viral infections, contributing to the development of new antiviral medications.
Pharmaceutical Chemistry: Antiglycation Agents
In the context of diabetes management, the compound’s framework could be modified to develop antiglycation agents . These agents can prevent the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications such as neuropathy and retinopathy. Research into similar structures has shown promising results, indicating that this compound could serve as a starting point for new antidiabetic drugs.
Agriculture: Antifungal and Pesticide Research
The purine scaffold is also relevant in agriculture, particularly in the design of fungicides and pesticides . The compound could be tested for its ability to protect plants against fungal infections and pests, potentially leading to safer and more effective agricultural chemicals.
Materials Science: Organic Radical Modifiers
In materials science, the methoxyphenyl group within the compound’s structure could influence the properties of organic radicals . These radicals are crucial in the development of novel materials with specific electronic and magnetic properties. The compound could be used to disrupt π-stacking in organic radicals, altering their behavior and utility in material applications.
Environmental Science: Pollutant Degradation
Compounds with similar structures have been explored for their ability to degrade environmental pollutants . By studying the reactivity of this compound under various conditions, it could be developed into a catalyst or reagent for the breakdown of harmful substances in the environment, aiding in pollution control and remediation efforts.
Synthetic Chemistry: Protecting Group Chemistry
The 2-methoxyphenyl component of the compound is known to be useful in protecting group chemistry . It can be employed to protect sensitive functional groups during chemical reactions, and later removed to reveal the original functional groups. This compound could be explored for its potential as a novel protecting group, especially in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the synthesis of DNA nucleotides and are deeply involved in one-carbon transfer .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound in this series showed only weak inhibition (63±18%) toward DHFR .
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to anti-proliferative effects.
Pharmacokinetics
Similar compounds in this class are generally more lipophilic and enter cells through passive diffusion .
Result of Action
The compound exhibits anti-proliferative activities against HL60, HeLa, and A549 cells . In particular, compound 4e, which contains a methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, displayed the best inhibitory activity against HL-60 and HeLa cells . Flow cytometry studies indicated that HL-60 cells treated with 4e displayed S-phase arrest and induction of apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-6-11-23-18(26)16-17(22(4)20(23)27)21-19-24(12(2)13(3)25(16)19)14-9-7-8-10-15(14)28-5/h7-10H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJGHKQVFBGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2781222.png)
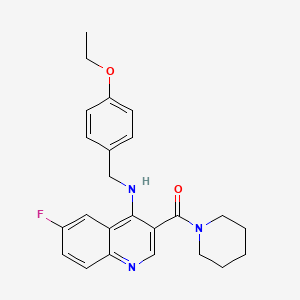



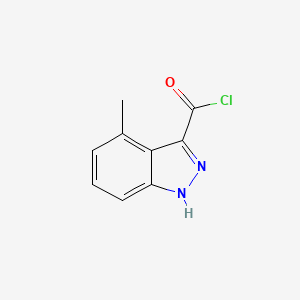
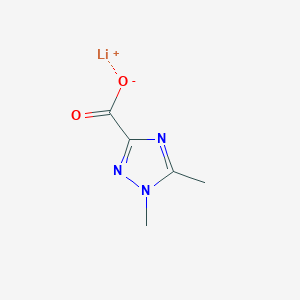
![1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2781238.png)
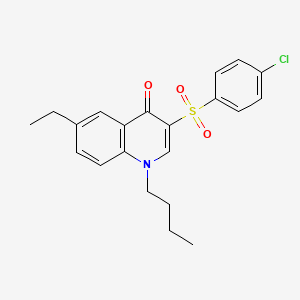
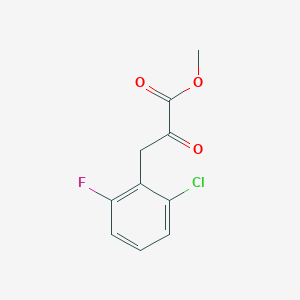

![4-methoxybenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2781242.png)
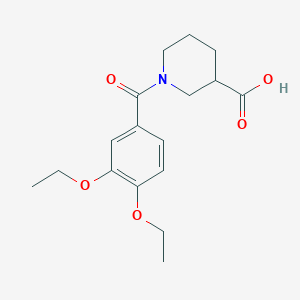
![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B2781244.png)